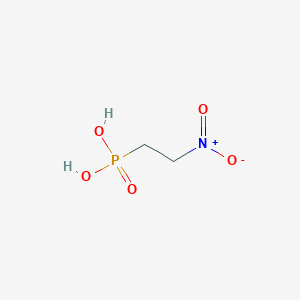
(2-Nitroethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitroethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a nitro group (-NO2) attached to an ethyl chain, which is further bonded to a phosphonic acid group (-PO3H2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitroethyl)phosphonic acid typically involves the reaction of 2-nitroethanol with phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired phosphonic acid. The general reaction can be represented as follows: [ \text{2-Nitroethanol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Nitroethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Substitution: The phosphonic acid group can participate in substitution reactions, leading to the formation of esters or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols or amines can be used to form esters or amides, respectively.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of aminoethylphosphonic acid.
Substitution: Formation of phosphonate esters or amides.
Scientific Research Applications
(2-Nitroethyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organophosphorus compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioisostere in drug design and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism by which (2-Nitroethyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with enzymes or other biomolecules. The phosphonic acid group can mimic phosphate groups, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates.
Comparison with Similar Compounds
Aminoethylphosphonic acid: Similar structure but with an amino group instead of a nitro group.
Methylphosphonic acid: Lacks the nitroethyl chain but contains the phosphonic acid group.
Glyphosate: A widely used herbicide with a phosphonic acid group.
Uniqueness: (2-Nitroethyl)phosphonic acid is unique due to the presence of both a nitro group and a phosphonic acid group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other organophosphorus compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89873-29-0 |
|---|---|
Molecular Formula |
C2H6NO5P |
Molecular Weight |
155.05 g/mol |
IUPAC Name |
2-nitroethylphosphonic acid |
InChI |
InChI=1S/C2H6NO5P/c4-3(5)1-2-9(6,7)8/h1-2H2,(H2,6,7,8) |
InChI Key |
AXCORWRSEKRTAQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


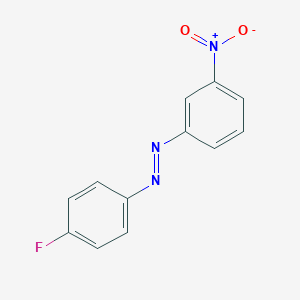
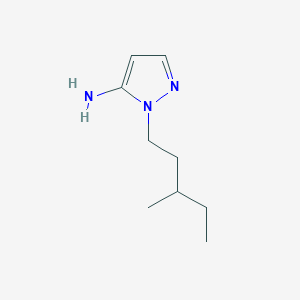
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)


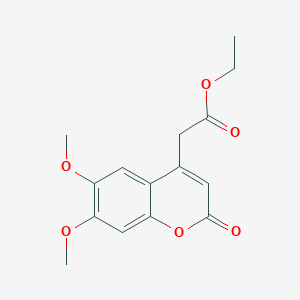
oxophosphanium](/img/structure/B14383937.png)
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)
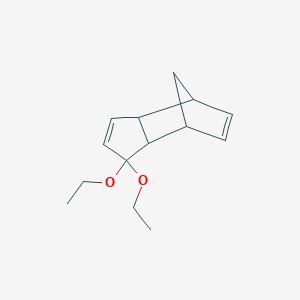
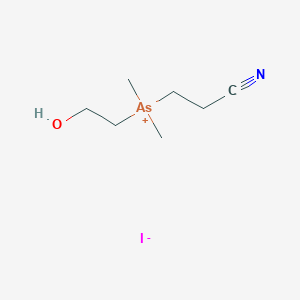
![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
